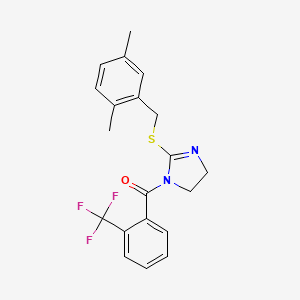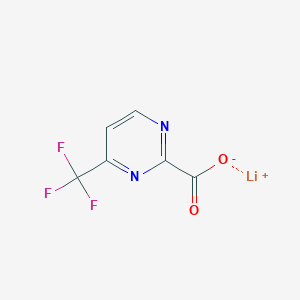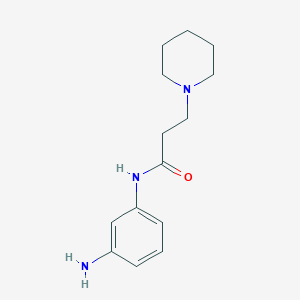![molecular formula C22H21N5O2S B2683290 2-{[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 422533-31-1](/img/structure/B2683290.png)
2-{[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a quinazoline moiety, a pyrido[1,2-a]pyrimidin-4-one core, and an oxolan-2-ylmethyl group. The presence of these functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Moiety: The quinazoline moiety can be synthesized by the reaction of anthranilic acid derivatives with various reagents such as isocyanates or nitriles under specific conditions.
Introduction of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be introduced through nucleophilic substitution reactions involving oxirane derivatives.
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This core structure can be synthesized by cyclization reactions involving appropriate precursors such as pyridine derivatives and formamide.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts to enhance reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents, and reflux conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
2-{[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-{[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound can exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolin-4(3H)-ones: Compounds with similar quinazoline moieties but different substituents.
Pyrido[1,2-a]pyrimidin-4-ones: Compounds with similar core structures but different functional groups.
Oxolan-2-ylmethyl Derivatives: Compounds with similar oxolan-2-ylmethyl groups but different core structures.
Uniqueness
The uniqueness of 2-{[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Propiedades
IUPAC Name |
2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c28-20-12-15(24-19-9-3-4-10-27(19)20)14-30-22-25-18-8-2-1-7-17(18)21(26-22)23-13-16-6-5-11-29-16/h1-4,7-10,12,16H,5-6,11,13-14H2,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLVVDMUUBFAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=CC=CC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-methylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2683207.png)

![3-[(2,2-Dimethylpropyl)amino]propanenitrile](/img/structure/B2683211.png)

![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2683214.png)

![METHYL 6,7-DIMETHOXY-4-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE](/img/structure/B2683220.png)


![N-(1-cyanobutyl)-3-[2-(4-methoxyphenyl)-1H-indol-3-yl]-N-methylpropanamide](/img/structure/B2683225.png)
![2-cyclopropyl-1-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2683226.png)



